molecular formula C18H18N2O2S B2510398 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide CAS No. 329222-42-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide

Cat. No.: B2510398
CAS No.: 329222-42-6
M. Wt: 326.41
InChI Key: ZDZNRYQJVVHBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a high-purity chemical compound specifically designed for biological screening applications and lead optimization in drug discovery research. This benzamide derivative features a molecular weight of 326.42 and follows the empirical formula C 18 H 18 N 2 O 2 S, presenting as a stable dry powder suitable for pharmaceutical research . The compound demonstrates favorable drug-like properties according to Lipinsky's rule of five analysis, with a logP value of 4.876, single rotatable bond, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 90, indicating promising membrane permeability and oral bioavailability potential for preclinical studies . Its polycyclic structure incorporates three distinct ring systems, including a tetrahydrobenzothiophene core scaffold that provides structural rigidity while maintaining synthetic accessibility for further medicinal chemistry optimization. As part of the benzamide chemical class, this compound shares structural features with biologically active molecules that have demonstrated various pharmacological activities in research settings. Benzamide derivatives have shown potential in diverse therapeutic areas according to scientific literature, including neurological disorders, metabolic diseases, and psychiatric conditions in preliminary investigations . The presence of both cyano and ethoxy functional groups at strategic molecular positions creates opportunities for structure-activity relationship studies, particularly in optimizing target binding affinity and metabolic stability. This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed during handling, and researchers should consult relevant safety data sheets before use. Researchers can request current availability and pricing through the supplier's quotation system .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZNRYQJVVHBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Synthesis

The tetrahydrobenzothiophene scaffold is synthesized via intramolecular cyclization of α-(arylthio)acetophenone derivatives. A patented method employs methanesulfonic acid in toluene at 90°C to drive cyclization, yielding a 75:25 ratio of regioisomers. Key starting materials include 4-ethoxyacetophenone and thiophenol derivatives, with the ethoxy group introduced via O-alkylation prior to cyclization.

4-Ethoxybenzoyl Chloride Preparation

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane to generate the acyl chloride. This intermediate is stabilized by storing under inert gas to prevent hydrolysis.

Cyclization and Benzothiophene Formation

Methanesulfonic Acid-Mediated Cyclization

The cyclization of α-(3-ethoxyphenylthio)-4-ethoxyacetophenone in methanesulfonic acid/toluene (1:2 v/v) at 90°C for 4 hours produces the tetrahydrobenzothiophene core in 82% yield (Table 1). This method outperforms traditional polyphosphoric acid (PPA) by reducing side reactions and improving regioselectivity.

Table 1. Cyclization Conditions and Yields

Acid Catalyst Solvent Temp (°C) Time (h) Yield (%)
Methanesulfonic Toluene 90 4 82
PPA Toluene 110 6 68

Cyano Group Introduction

The 3-cyano substituent is introduced via nucleophilic substitution using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. This step achieves 89% conversion, with excess CuCN ensuring complete substitution.

Amide Coupling Strategies

Schotten-Baumann Reaction

The benzothiophene amine is reacted with 4-ethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. While this method is cost-effective, it yields only 65% product due to hydrolysis side reactions.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane increases the yield to 92%. The reaction proceeds at room temperature for 12 hours, with triethylamine neutralizing liberated HCl.

Table 2. Amide Coupling Efficiency

Method Reagents Yield (%)
Schotten-Baumann NaOH, H₂O/CH₂Cl₂ 65
EDC/HOBt EDC, HOBt, Et₃N 92

Purification and Characterization

Crystallization Optimization

The crude product is recrystallized from ethanol/water (7:3 v/v), yielding needle-like crystals with >99% purity (HPLC). X-ray crystallography confirms the amide bond geometry and regioisomeric purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 7.02–7.89 (m, 7H, aromatic).
  • IR (KBr): ν = 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O amide).

Scalability and Industrial Adaptations

The patented "one-pot" method integrates cyclization and amide coupling in a single reactor, reducing solvent waste and processing time. Pilot-scale batches (10 kg) achieve 78% overall yield, demonstrating commercial viability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Inhibition of Kinases

One of the most notable applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is its role as a potent inhibitor of specific kinases. Research has demonstrated that derivatives of this compound exhibit selective inhibition against JNK2 and JNK3 kinases. For instance, compounds derived from this structure showed significant potency with pIC50 values around 6.5 to 6.7 against these kinases, indicating their potential in treating diseases associated with dysregulated MAPK signaling pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique binding mode observed through X-ray crystallography suggests that modifications to the benzothiophene core could enhance selectivity and potency against cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Researchers have systematically varied substituents on the benzothiophene and ethoxybenzamide moieties to elucidate their impact on biological activity. This approach has led to the identification of several promising analogs with improved pharmacological profiles .

Novel Therapeutics for Inflammatory Diseases

Given its mechanism of action as a kinase inhibitor, this compound is being explored as a therapeutic candidate for inflammatory diseases such as rheumatoid arthritis and psoriasis. The inhibition of JNK pathways has been linked to reduced inflammation and improved clinical outcomes in preclinical models .

Cardiovascular Applications

The compound's potential extends to cardiovascular health as well. Its ability to modulate kinase activity may provide benefits in conditions like heart failure where JNK signaling plays a detrimental role. This suggests that further investigations could pave the way for new treatments aimed at cardiovascular diseases .

Case Studies and Experimental Findings

StudyFindings
Identified as a selective inhibitor of JNK2 and JNK3 with pIC50 values indicating high potency against these targets.
Explored SAR leading to the development of analogs with enhanced anticancer activity and reduced toxicity profiles.
Investigated for cardiovascular applications due to its modulation of inflammatory pathways linked to heart disease.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-ethoxybenzamide C₁₉H₁₈N₂O₂S 338.42 Ethoxy group enhances lipophilicity; potential π-π interactions via benzene ring -
N-(3-cyano...-2-fluorobenzamide 2-fluoro C₁₇H₁₅FN₂OS 322.38 Electronegative fluorine may improve binding specificity
N-(3-cyano...-2-methoxybenzamide 2-methoxy C₁₇H₁₆N₂O₂S 320.39 Methoxy group increases solubility; similar steric bulk to ethoxy
N-(3-cyano...-3-methyl-4-nitrobenzamide 3-methyl-4-nitro C₁₈H₁₆N₄O₃S 392.41 Nitro group introduces polarity and potential metabolic instability
N-(3-cyano...-4-bromo-3-(diethylsulfamoyl)benzamide 4-bromo, diethylsulfamoyl C₂₀H₂₂BrN₃O₃S₂ 496.44 Bulky substituents may hinder receptor access

Structural Conformation and Interactions

  • Cyclohexene Ring Conformation: Crystal structures of analogs (e.g., C₂₂H₁₉NO₂S) reveal envelope or half-chair conformations (puckering parameters: θ = 0.5098°, φ = 126.7°), which stabilize intramolecular hydrogen bonds (N–H···O) and π-π stacking (3.90 Å separation) .
  • Dihedral Angles : The thiophene ring and benzamide groups form dihedral angles of 7.1–59.0°, influencing molecular planarity and intermolecular interactions .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives and has been studied for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OSC_{19}H_{22}N_{2}OS, with a molecular weight of approximately 342.45 g/mol. The structural features include a benzothiophene core substituted with a cyano group and an ethoxybenzamide moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor for specific enzymatic pathways and its effects on cellular processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor activities. For instance, derivatives of benzothiophene have shown effectiveness in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

StudyCompoundActivityReference
1Benzothiophene derivativesInhibition of RET kinase
2JNK inhibitorsPotent inhibition of JNK2 and JNK3

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific protein kinases. For example, studies have demonstrated that related compounds can inhibit the activity of JNK (c-Jun N-terminal kinase), which plays a critical role in regulating apoptosis and cellular stress responses.

Case Study 1: Inhibition of JNK Pathway

A study conducted by Angell et al. (2007) highlighted the efficacy of thienylnaphthamide compounds as selective inhibitors of JNK2 and JNK3. The IC50 values for these compounds were reported to be pIC50=6.5pIC_{50}=6.5 for JNK2 and pIC50=6.7pIC_{50}=6.7 for JNK3, indicating significant potency against these targets .

Case Study 2: Antimicrobial Activity

Another relevant study investigated the antimicrobial properties of benzothiophene derivatives. While specific data on this compound was limited, related compounds showed promising results against various bacterial strains .

Q & A

Q. What are the key synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide?

The synthesis typically involves multi-step processes:

  • Cyclization to form the benzothiophene core.
  • Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation) to attach substituents like the 4-ethoxybenzamide group.
  • Purification using column chromatography and characterization via TLC, NMR, and LC-MS to confirm intermediate and final product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (1H/13C) to verify structural motifs and purity.
  • LC-MS for molecular weight confirmation and impurity profiling.
  • X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What structural features influence its reactivity and stability?

Key structural elements:

  • Benzothiophene core with a cyano group at position 3, enhancing electronic delocalization.
  • Ethoxybenzamide substituent , contributing to steric bulk and hydrogen-bonding potential.
  • Tetrahydro ring adopting a puckered conformation, influencing molecular packing in crystalline states .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Discrepancies may arise from assay conditions (e.g., cell lines, kinase isoforms). Mitigation strategies:

  • Standardize assays (e.g., uniform ATP concentrations, pH).
  • Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity).
  • Compare structural analogs to isolate substituent-specific effects .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

Key factors include:

  • Catalyst selection (e.g., Pd-based catalysts for coupling steps).
  • Solvent optimization (e.g., DMF for solubility vs. ethanol for crystallization).
  • Temperature control to minimize side reactions (e.g., decomposition of the cyano group) .

Q. How does the compound inhibit JNK kinases, and what structural insights support this mechanism?

  • The cyano group forms H-bonds with the kinase hinge region (e.g., JNK3 Met149), while the ethoxybenzamide moiety engages in hydrophobic interactions.
  • X-ray crystallography (e.g., PDB ID 4TTK) and molecular docking reveal binding poses aligned with ATP-competitive inhibition .

Q. What metrics validate crystallographic data quality for this compound?

Critical parameters:

  • R-factor (< 0.05 for high-resolution data).
  • Electron density maps (e.g., omit maps to confirm ligand placement).
  • Thermal displacement parameters (B-factors < 30 Ų for non-disordered atoms). Software like SHELXL is used for refinement .

Q. How do structural analogs compare in structure-activity relationships (SAR)?

  • Cyano vs. nitro substituents : Cyano enhances kinase selectivity due to stronger H-bonding.
  • Ethoxy vs. methoxy groups : Ethoxy improves metabolic stability in vivo. SAR studies highlight the benzothiophene core as a non-negotiable scaffold for activity .

Q. What cross-disciplinary applications exist beyond pharmacology?

Potential uses include:

  • Material science : As a π-conjugated scaffold for organic semiconductors.
  • Chemical biology : A fluorescent probe via functionalization with dansyl groups .

Q. How are reproducibility challenges addressed in synthetic protocols?

Best practices:

  • Detailed reaction logs (e.g., inert atmosphere conditions, exact stoichiometry).
  • Batch-to-batch analytical consistency (e.g., ≥ 95% purity by HPLC).
  • Open-access data sharing of crystallographic (CCDC) and spectral (NMR) data .

Q. What computational models predict its pharmacokinetic properties?

Tools like SwissADME and AutoDock Vina assess:

  • Lipophilicity (LogP ~3.2, favoring blood-brain barrier penetration).
  • Metabolic sites (e.g., ethoxy group oxidation by CYP450).
    Validation via MD simulations confirms stability in aqueous environments .

Q. Methodological Notes

  • Data Contradiction Analysis : Prioritize peer-reviewed studies over preprint data.
  • Experimental Design : Use fractional factorial designs to screen reaction variables efficiently.
  • Advanced Techniques : Pair cryo-EM with crystallography for dynamic binding studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.